molecular formula C18H21ClN4O4S B12182320 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B12182320
M. Wt: 424.9 g/mol
InChI Key: YQYVMSXOIMSAOE-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a dimethoxybenzyl group, and a tetrahydrotriazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxybenzylamine to form an intermediate. This intermediate is then reacted with a suitable triazine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-methylbenzenesulfonamide
  • 4-chloro-N-(3,4-dimethoxybenzyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to its tetrahydrotriazine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and specificity in various applications .

Properties

Molecular Formula

C18H21ClN4O4S

Molecular Weight

424.9 g/mol

IUPAC Name

4-chloro-N-[3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C18H21ClN4O4S/c1-26-16-8-3-13(9-17(16)27-2)10-23-11-20-18(21-12-23)22-28(24,25)15-6-4-14(19)5-7-15/h3-9H,10-12H2,1-2H3,(H2,20,21,22)

InChI Key

YQYVMSXOIMSAOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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